

In-depth Technical Guide: Carcinogenicity of 2,4,5-Trimethylaniline Hydrochloride

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Compound of Interest

Compound Name: 2,4,5-Trimethylaniline
hydrochloride

Cat. No.: B1235971

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carcinogenic potential of **2,4,5-trimethylaniline hydrochloride**. It synthesizes findings from pivotal long-term animal bioassays, details the experimental methodologies employed, and explores the metabolic pathways implicated in its mechanism of action. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, this guide utilizes visualizations to elucidate experimental workflows and the proposed metabolic activation cascade leading to carcinogenesis, offering a valuable resource for researchers in toxicology and drug development.

Introduction

2,4,5-Trimethylaniline (CAS No. 137-17-7) and its hydrochloride salt (CAS No. 21436-97-5) are aromatic amines that have been used as intermediates in the manufacturing of dyes, such as Ponceau 3R.^[1] Due to structural similarities to other known carcinogenic aromatic amines, jejich carcinogenic potential has been a subject of investigation. This document consolidates the key findings on the carcinogenicity of **2,4,5-trimethylaniline hydrochloride**, with a focus on the pivotal studies that have informed its classification as a carcinogen in animal models.

Chemical and Physical Properties

Property	Value
Chemical Formula	C ₉ H ₁₃ N·HCl
Molecular Weight	171.7 g/mol [2]
Appearance	Fine, gray-white powder (for the free amine)[1]
Melting Point	235°C (for the hydrochloride)[3]
Synonyms	psi-Cumidine hydrochloride, Pseudocumidine hydrochloride, 1-Amino-2,4,5-trimethylbenzene hydrochloride[2]

Experimental Evidence of Carcinogenicity

The primary evidence for the carcinogenicity of 2,4,5-trimethylaniline and its hydrochloride salt is derived from long-term dietary administration studies in rodents. Two major studies, one conducted by the National Cancer Institute (NCI) in 1979 and another by Weisburger et al. in 1978, have been instrumental in characterizing its carcinogenic profile.[3]

National Cancer Institute (NCI) Bioassay (1979)

This study investigated the carcinogenicity of 2,4,5-trimethylaniline in F344 rats and B6C3F1 mice.[1]

- Test Substance: 2,4,5-Trimethylaniline (free amine, >99.9% purity).[1]
- Animal Species and Strain:
 - Rats: Fischer 344 (F344)
 - Mice: B6C3F1
- Group Size: 50 males and 50 females per dose group; 20 untreated controls of each sex.[1]
- Administration Route: Dietary.

- Dose Levels:
 - Rats: 200 ppm and 800 ppm in the diet.[\[1\]](#)
 - Mice: 50 ppm and 100 ppm in the diet.[\[1\]](#)
- Duration of Exposure: 101 weeks.[\[1\]](#)
- Observation Period: Animals were sacrificed at the end of the 101-week exposure period.
- Pathology: Comprehensive gross and microscopic examinations were performed on all animals.

The NCI concluded that under the conditions of the bioassay, 2,4,5-trimethylaniline was carcinogenic for male and female F344 rats and female B6C3F1 mice.[\[4\]](#)

Organ	Tumor Type	Sex	Control (0 ppm)	Low Dose (200 ppm)	High Dose (800 ppm)
Liver	Hepatocellular Carcinoma or Neoplastic Nodule	Male	0/20	12/50	28/50
Hepatocellular Carcinoma or Neoplastic Nodule	Female	0/20	10/50	25/50	
Lung	Alveolar/Bronchiolar Carcinoma	Female	0/20	2/50	9/50

Organ	Tumor Type	Sex	Control (0 ppm)	Low Dose (50 ppm)	High Dose (100 ppm)
Liver	Hepatocellular Carcinoma	Female	0/20	18/49	40/50

Weisburger et al. Study (1978)

This study also examined the long-term toxicity and carcinogenicity of several aromatic amines, including **2,4,5-trimethylaniline hydrochloride**.

- Test Substance: **2,4,5-Trimethylaniline hydrochloride**.
- Animal Species and Strain:
 - Rats: Charles River CD
 - Mice: HaM/ICR
- Group Size: 25 males and 25 females per group.
- Administration Route: Dietary.
- Dose Levels (Mice): 1000 ppm and 2000 ppm in the diet.[\[3\]](#)
- Duration of Exposure: 78 weeks.[\[3\]](#)

The study found statistically significant increases in liver tumors in both male and female mice. [\[3\]](#) Lung tumors were also significantly elevated in both sexes of mice.[\[3\]](#)

Organ	Tumor Type	Sex	Control	Low Dose (1000 ppm)	High Dose (2000 ppm)
Liver	Liver Tumors	Male	3/18	8/18	12/17
Liver Tumors	Female	0/16	6/20	14/17	
Lung	Lung Tumors	Male	2/18	5/18	7/17
Lung Tumors	Female	1/16	4/20	8/17	

Genotoxicity

2,4,5-Trimethylaniline has demonstrated mutagenic activity in various assays. It has been shown to be mutagenic in *Salmonella typhimurium* with metabolic activation, in cultured rat

fibroblasts, and in vivo in *Drosophila melanogaster*.^[3] This genotoxic potential is consistent with the proposed mechanism of carcinogenicity for aromatic amines.

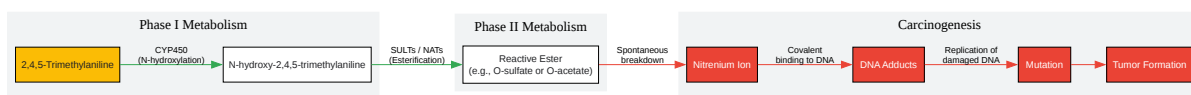
Mechanism of Carcinogenicity: Metabolic Activation

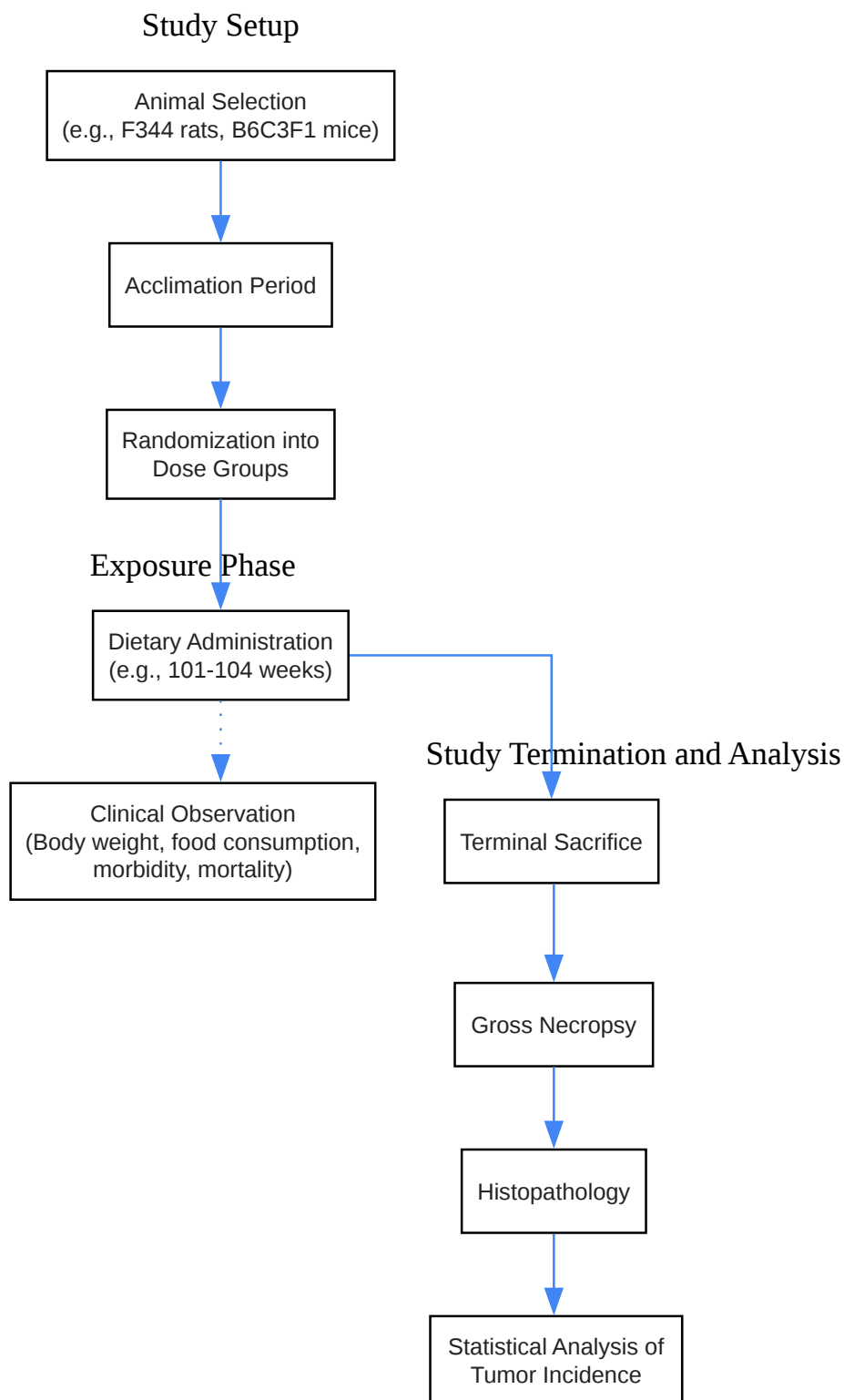
The carcinogenicity of 2,4,5-trimethylaniline is believed to be mediated through its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and initiating tumorigenesis. This process is characteristic of many aromatic amines. The key steps in this proposed pathway are N-hydroxylation and subsequent esterification.

Proposed Metabolic Pathway

The metabolic activation of 2,4,5-trimethylaniline likely involves the following steps:

- **N-acetylation:** The amino group can be acetylated by N-acetyltransferases (NATs).
- **N-hydroxylation:** Cytochrome P450 enzymes (CYPs) catalyze the N-hydroxylation of the amino or acetoamido group, a critical step in the formation of a proximate carcinogen.^{[5][6]}
- **Esterification:** The N-hydroxy metabolite can be further activated by sulfotransferases (SULTs) or acetyltransferases to form unstable esters.
- **DNA Adduct Formation:** These reactive esters can spontaneously break down to form highly reactive nitrenium ions, which can then covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, ultimately contributing to cancer development.





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